5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate

描述

Molecular Architecture and Functional Group Analysis

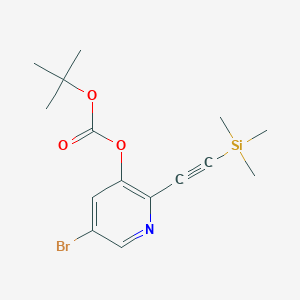

The molecular structure of this compound exhibits a complex arrangement of functional groups centered around a pyridine heterocyclic core. The compound possesses the molecular formula C15H20BrNO3Si with a molecular weight of 370.31 grams per mole, establishing it as a moderately sized organic molecule with significant structural complexity.

The pyridine ring system serves as the central scaffold, bearing three distinct substituents that contribute to the compound's unique reactivity profile. At the 5-position, a bromine atom provides a site for potential nucleophilic substitution reactions, while the 2-position features a trimethylsilyl ethynyl group that introduces both steric bulk and electronic effects. The 3-position carries a tert-butyl carbonate moiety, which functions as a protecting group and reactive center for synthetic transformations.

The trimethylsilyl ethynyl functionality represents a particularly significant structural feature, as evidenced by its presence in numerous related pyridine derivatives described in synthetic literature. This group consists of a linear acetylene linkage terminated by a trimethylsilane unit, creating a rod-like extension from the pyridine core that can participate in various coupling reactions and deprotection sequences.

| Structural Component | Position | Chemical Environment | Functional Role |

|---|---|---|---|

| Pyridine Ring | Core | Aromatic heterocycle | Central scaffold |

| Bromine Atom | Position 5 | Halogen substituent | Electrophilic center |

| Trimethylsilyl Ethynyl | Position 2 | Protected alkyne | Synthetic handle |

| Tert-butyl Carbonate | Position 3 | Carbonate ester | Protecting group |

The simplified molecular input line entry system representation of the compound is expressed as CC(C)(C)OC(=O)Oc1cc(Br)cnc1C#CSi(C)C, which clearly delineates the connectivity pattern and stereochemical arrangements. The International Chemical Identifier string provides additional structural precision, with the InChI key KVRNXNSZICMLQI-UHFFFAOYSA-N serving as a unique molecular identifier.

The electronic distribution within the molecule is significantly influenced by the electron-withdrawing nature of the pyridine nitrogen and the carbonate functionality, while the bromine substituent and trimethylsilyl group provide contrasting electronic effects. This electronic environment creates multiple reactive sites that can be selectively activated under appropriate reaction conditions.

Crystallographic Data and Conformational Studies

The crystallographic characterization of this compound has been documented through the Cambridge Crystallographic Data Centre database system. The compound has been assigned the repository identifier MFCD12922747, indicating its inclusion in the extensive crystallographic database maintained by the Cambridge Crystallographic Data Centre.

Physical property measurements reveal important conformational characteristics of the compound. The calculated density of 1.3 ± 0.1 grams per cubic centimeter suggests a relatively compact molecular packing arrangement in the solid state. The predicted boiling point of 383.3 ± 42.0 degrees Celsius at 760 millimeters of mercury pressure indicates substantial intermolecular interactions that stabilize the liquid phase over an extended temperature range.

The molecular polarizability has been calculated as 35.3 ± 0.5 × 10^-24 cubic centimeters, providing insight into the compound's response to external electric fields and its potential for intermolecular interactions. This value is consistent with the presence of multiple polarizable functional groups, including the bromine atom, the extended π-system of the ethynyl group, and the carbonate ester functionality.

Vapor pressure measurements indicate a value of 0.0 ± 0.9 millimeters of mercury at 25 degrees Celsius, suggesting limited volatility under standard conditions. This low vapor pressure is attributed to the substantial molecular weight and the presence of multiple functional groups capable of intermolecular hydrogen bonding and dipole-dipole interactions.

The flash point has been determined to be 185.6 ± 27.9 degrees Celsius, indicating that the compound requires significant thermal energy for vapor formation and ignition. This thermal stability characteristic is important for synthetic applications requiring elevated reaction temperatures.

| Property | Value | Units | Significance |

|---|---|---|---|

| Density | 1.3 ± 0.1 | g/cm³ | Solid state packing |

| Boiling Point | 383.3 ± 42.0 | °C at 760 mmHg | Thermal stability |

| Polarizability | 35.3 ± 0.5 | 10^-24 cm³ | Electronic properties |

| Vapor Pressure | 0.0 ± 0.9 | mmHg at 25°C | Volatility characteristics |

| Flash Point | 185.6 ± 27.9 | °C | Safety considerations |

Comparative Analysis with Related Pyridine Derivatives

The structural characteristics of this compound can be effectively understood through comparison with related pyridine derivatives bearing similar functional groups. The compound 3-[(trimethylsilyl)ethynyl]pyridine, with molecular formula C10H13NSi and molecular weight 175.306 grams per mole, represents a simplified analog lacking both the bromine substituent and the carbonate protecting group.

This simpler derivative exhibits a boiling point of 229 degrees Celsius and a density of 0.922 grams per milliliter, significantly lower values than those observed for the target compound. The reduced boiling point and density reflect the absence of the heavy bromine atom and the bulky tert-butyl carbonate group, demonstrating the substantial impact these substituents have on the physical properties.

Another relevant comparison can be drawn with 2-Chloro-5-trimethylsilanylethynyl-pyridine, which possesses molecular formula C10H12ClNSi and molecular weight 209.75 grams per mole. This compound features a chlorine atom instead of bromine and lacks the carbonate functionality, providing insight into the electronic and steric effects of halogen substitution patterns.

The compound 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine offers another valuable structural comparison, featuring a methoxy group in place of the carbonate moiety. This derivative demonstrates the versatility of the trimethylsilyl ethynyl substitution pattern while highlighting the specific contributions of different oxygen-containing functional groups to molecular properties.

Synthetic studies of related compounds have revealed important structure-activity relationships within this chemical class. Research on 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine demonstrates that the trimethylsilyl ethynyl group can undergo regioselective coupling reactions under palladium-catalyzed conditions. The successful synthesis of this compound through Sonogashira coupling methodology validates the general reactivity patterns expected for the target compound.

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| Target Compound | C15H20BrNO3Si | 370.31 | Complete structure |

| 3-[(Trimethylsilyl)ethynyl]pyridine | C10H13NSi | 175.31 | No Br, no carbonate |

| 2-Chloro-5-trimethylsilanylethynyl-pyridine | C10H12ClNSi | 209.75 | Cl instead of Br, no carbonate |

| 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine | C11H14BrNOSi | 269.21 | Methoxy instead of carbonate |

The comparative analysis reveals that the presence of the tert-butyl carbonate group significantly increases both molecular weight and structural complexity, while the bromine substituent provides enhanced reactivity compared to chlorine analogs. The trimethylsilyl ethynyl functionality appears to be a conserved structural element across this compound class, suggesting its importance for synthetic utility and reactivity patterns.

属性

IUPAC Name |

[5-bromo-2-(2-trimethylsilylethynyl)pyridin-3-yl] tert-butyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO3Si/c1-15(2,3)20-14(18)19-13-9-11(16)10-17-12(13)7-8-21(4,5)6/h9-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRNXNSZICMLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674043 | |

| Record name | 5-Bromo-2-[(trimethylsilyl)ethynyl]pyridin-3-yl tert-butyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186310-92-8 | |

| Record name | 5-Bromo-2-[2-(trimethylsilyl)ethynyl]-3-pyridinyl 1,1-dimethylethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-[(trimethylsilyl)ethynyl]pyridin-3-yl tert-butyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Material and Key Intermediates

The synthesis often begins with a brominated pyridine derivative such as 5-bromo-2-chloropyridin-3-yl or related compounds. The ethynyl group is introduced via a Sonogashira coupling reaction with trimethylsilylacetylene (TMS-acetylene), which protects the terminal alkyne during subsequent steps.

Formation of the tert-Butyl Carbonate

After the TMS-ethynyl group is installed, the hydroxyl or amine group on the pyridine ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the tert-butyl carbonate ester.

- Reagents: Di-tert-butyl dicarbonate, base (e.g., triethylamine or potassium carbonate).

- Solvent: Dichloromethane or other aprotic solvents.

- Temperature: 0°C to room temperature.

- Yield: High yields are typical for this step due to the efficiency of carbonate formation.

- Notes: Protection is essential to prevent side reactions during further functionalization.

Purification

Purification is generally achieved by column chromatography, although the presence of side products such as triphenylphosphine oxide (from Pd catalysts) can complicate this step and may require additional washing or recrystallization.

Summary Table of Preparation Steps

化学反应分析

Types of Reactions:

Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles.

Deprotection Reactions: The trimethylsilyl group can be removed under acidic or basic conditions to yield the corresponding ethynyl derivative.

Coupling Reactions: The ethynyl group can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

Deprotection: Tetrabutylammonium fluoride (TBAF) or acidic conditions can be employed.

Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

Deprotected Products: The ethynyl derivative is obtained after removal of the trimethylsilyl group.

Coupling Products: Biaryl or diaryl compounds are formed through cross-coupling reactions.

科学研究应用

Organic Synthesis

Reagent in Synthesis :

5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate is utilized as a reagent in the synthesis of complex organic molecules. Its unique structure allows it to participate in various coupling reactions, including:

- Sonogashira Coupling : This compound can be employed in Sonogashira reactions to form carbon-carbon bonds between aryl halides and terminal alkynes, facilitating the construction of diverse alkyne-containing compounds.

Example Reaction :

Medicinal Chemistry

Pharmaceutical Applications :

The compound's structural features make it a candidate for developing new pharmaceutical agents. Its ability to modify biological activity through chemical transformations is particularly valuable in drug design.

Case Study: Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit anticancer properties. For instance, modifications involving the tert-butyl carbonate group have shown potential in enhancing the efficacy of anticancer agents by improving solubility and bioavailability.

Material Science

Silicon-Based Materials :

In material science, this compound can be used to synthesize silicon-based polymers or coatings. The incorporation of trimethylsilyl groups enhances the thermal stability and mechanical properties of these materials.

Use in Chromatography :

This compound can serve as a standard or marker in chromatographic methods for separating and analyzing complex mixtures. Its unique structure aids in identifying specific interactions within analytical setups.

作用机制

The mechanism of action of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate largely depends on the specific reactions it undergoes. For example, in cross-coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst used in these reactions .

相似化合物的比较

Structural and Functional Group Variations

The following table highlights key structural differences among related pyridine derivatives:

Stability and Handling

- Trimethylsilyl Ethynyl Group : Sensitive to fluoride ions (e.g., TBAF), which cleave the TMS protection .

- tert-Butyl Carbonate : Labile under acidic conditions but stable in neutral and basic environments.

- Iodo Substituent : Prone to photodegradation, necessitating storage in dark conditions .

Commercial Availability and Pricing

The target compound is priced at $400/g (1 g scale), reflecting its specialized applications in medicinal chemistry and materials science . Comparable compounds exhibit similar pricing trends, though substituents influence cost:

生物活性

5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate (CAS No. 1186310-92-8) is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring a brominated pyridine ring and a tert-butyl carbonate moiety, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C15H20BrNO3Si

- Molecular Weight : 370.31 g/mol

- Structure : The compound features a pyridine ring substituted with a bromine atom and a trimethylsilyl-ethynyl group, along with a tert-butyl carbonate.

The biological activity of this compound is likely influenced by its ability to participate in various chemical reactions, particularly in cross-coupling reactions facilitated by palladium catalysts. The mechanism involves:

- Oxidative Addition : The compound acts as a substrate that undergoes oxidative addition to form new carbon-carbon bonds.

- Transmetalation : The intermediate formed can undergo transmetalation with other metal species.

- Reductive Elimination : Finally, reductive elimination leads to the formation of the final product.

Antimicrobial Activity

A study on related compounds, such as pyridine derivatives with similar functional groups, revealed significant activity against various pathogens:

- Minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli were reported as low as 4 μg/mL for some derivatives .

- Compounds featuring tert-butyl groups often demonstrate enhanced membrane penetration and metabolic resistance, which could be beneficial for treating resistant bacterial strains .

Case Studies

- Antibacterial Efficacy : In a study examining the structure-activity relationship of novel thiazole derivatives, it was found that modifications leading to increased hydrophobicity improved antibacterial activity against MRSA strains . This suggests that similar modifications to this compound may enhance its efficacy.

- Toxicity Profile : A related study evaluated the toxicity of new antimicrobial agents on MCF-7 cells, demonstrating that certain derivatives maintained high cell viability even at elevated concentrations . This highlights the potential for designing derivatives of this compound with favorable safety profiles.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | MIC (μg/mL) |

|---|---|---|---|

| 5-Bromo-2-(trimethylsilyl)ethynyl pyridine | Structure | Antimicrobial | 4 |

| Tert-butylphenylthiazole | Structure | Antimicrobial | 4 |

| 5-Bromo-pyridin-3-amine | Structure | Moderate activity against Gram-negative bacteria | 16 |

常见问题

Q. Basic

- Kinase inhibitor scaffolds : The bromine serves as a handle for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups targeting ATP-binding pockets .

- PROTACs development : The tert-butyl carbonate group can be deprotected to generate a free hydroxyl for conjugation with E3 ligase ligands .

How can the tert-butyl carbonate group be selectively deprotected without affecting the TMS-ethynyl moiety?

Q. Advanced

- Acidic conditions : Use trifluoroacetic acid (TFA) in DCM (0°C, 1–2 hr) for mild deprotection. Avoid prolonged exposure to prevent TMS cleavage .

- Alternative methods : Enzymatic deprotection (e.g., lipases) under neutral pH conditions preserves acid-sensitive groups .

What strategies mitigate side reactions during Sonogashira coupling?

Q. Advanced

- Copper co-catalyst optimization : Replace CuI with CuBr·SMe₂ to reduce homocoupling of alkynes .

- Solvent effects : Switch from THF to DMF for higher dielectric constant, improving Pd catalyst stability .

How does the TMS-ethynyl group influence spectroscopic properties?

Q. Basic

- ¹H NMR : The TMS group’s protons appear as a singlet at δ 0.2 ppm.

- IR Spectroscopy : Strong absorption at ~2150 cm⁻¹ (C≡C stretch) confirms the ethynyl group .

What computational tools predict reactivity in cross-coupling reactions?

Q. Advanced

- DFT calculations : Simulate transition states to evaluate activation barriers for bromine substitution vs. ethynyl coupling .

- Molecular docking : Predict binding modes in medicinal chemistry applications (e.g., kinase inhibition) .

How can researchers address low solubility in aqueous systems?

Q. Advanced

- Prodrug design : Replace the tert-butyl carbonate with a phosphate ester for enhanced hydrophilicity .

- Nanoparticle encapsulation : Use PEGylated liposomes to improve bioavailability in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。